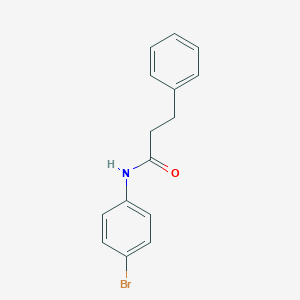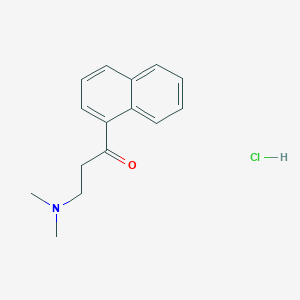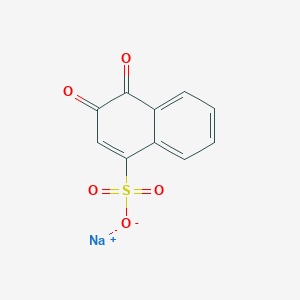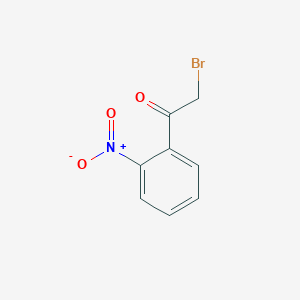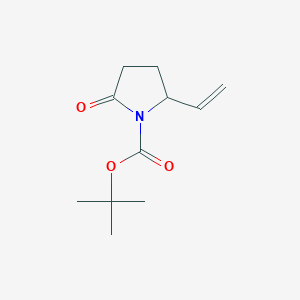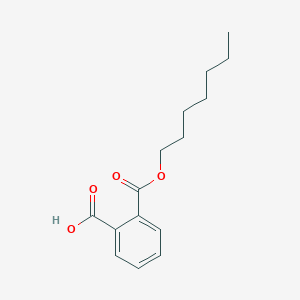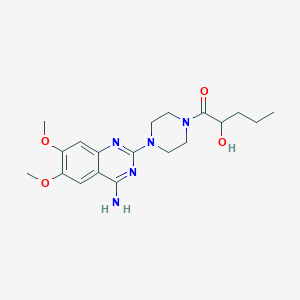
1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine, also known as 4-ADP, is an organic compound that has been studied for its potential applications in scientific research and laboratory experiments. 4-ADP is an aminoquinazoline derivative composed of a quinazoline ring and an amino group with a piperazine ring attached to it. It has been found to have a variety of biochemical and physiological effects on living organisms, and its ability to interact with a variety of different molecules has made it a useful tool for studying biological processes.
Applications De Recherche Scientifique
1. Medication for Benign Prostatic Hyperplasia and Hypertension Terazosin, the parent compound of Terazosin Impurity J, is used as a medication for treating benign prostatic hyperplasia and hypertension . The presence of Terazosin Impurity J was revealed during the analysis of several batches of the α1–adrenergic blocking agent terazosin .
2. Non-Cytotoxic for Several Human Tumor Cell Lines and Non-Malignant Fibroblasts Biological screening showed this compound as not cytotoxic for several human tumor cell lines and non-malignant fibroblasts . This could potentially open up avenues for its use in various biomedical applications.
3. Potential Application in Parkinson’s Disease Treatment Recently, there have been studies indicating possible re-purposing of Terazosin, the parent compound, to treat Parkinson’s disease . While this does not directly involve Terazosin Impurity J, it’s possible that further research could explore its role in this context.
Analytical Chemistry
Terazosin Impurity J has been used in the renewal of an old European Pharmacopoeia method for Terazosin using modeling with mass spectrometric peak tracking . This application is more related to the field of analytical chemistry.
Mécanisme D'action
Target of Action
Terazosin Impurity J, also known as VWR691G79U or 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine, primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and urinary flow .
Mode of Action
Terazosin Impurity J acts as an alpha-1-selective adrenergic antagonist . It selectively blocks the action of adrenaline on alpha-1 adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate . This results in a decrease in blood pressure and an improvement in urinary flow .
Biochemical Pathways
The compound’s action on alpha-1 adrenergic receptors affects several biochemical pathways. It enhances glycolysis, evidenced by increased ATP production and higher LDH enzymatic activity . It also downregulates the NF-κB-GSDMD signal pathway, exhibiting anti-inflammatory effects .
Pharmacokinetics
Orally administered Terazosin Impurity J is rapidly, consistently, and almost completely absorbed into the bloodstream, with a bioavailability of approximately 90% . Peak plasma drug levels occur within one to two hours after ingestion . The compound undergoes extensive hepatic metabolism, and the major route of elimination is via the biliary tract . Small amounts of Terazosin Impurity J are excreted in the urine . The mean beta-phase half-life is approximately 12 hours .
Result of Action
The molecular and cellular effects of Terazosin Impurity J’s action include the relaxation of smooth muscle in blood vessels and the prostate, leading to a decrease in blood pressure and an improvement in urinary flow . It also exhibits anti-inflammatory effects by downregulating the NF-κB-GSDMD signal pathway .
Propriétés
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-hydroxypentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4/c1-4-5-14(25)18(26)23-6-8-24(9-7-23)19-21-13-11-16(28-3)15(27-2)10-12(13)17(20)22-19/h10-11,14,25H,4-9H2,1-3H3,(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIHPZQGQNXDKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine | |
CAS RN |
152551-75-2 |
Source


|
| Record name | A-65297 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152551752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-65297 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWR691G79U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-oxide](/img/structure/B32092.png)
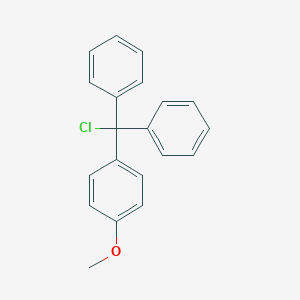
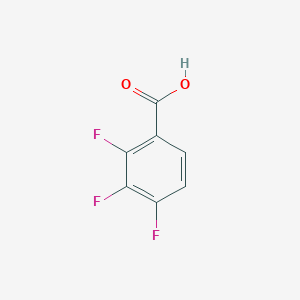
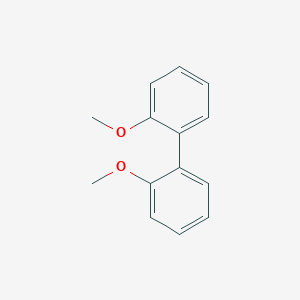
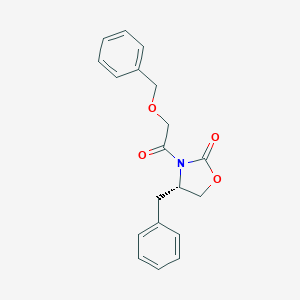
![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B32103.png)
![N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B32105.png)
